molecular formula C16H21NO5 B6704196 N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No.: B6704196
M. Wt: 307.34 g/mol
InChI Key: CARTVAOZXFKDKM-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes an ethoxyphenyl group, a methoxyethyl chain, and a dihydro-1,4-dioxine ring, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-3-21-13-6-4-12(5-7-13)14(10-19-2)17-16(18)15-11-20-8-9-22-15/h4-7,11,14H,3,8-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARTVAOZXFKDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(COC)NC(=O)C2=COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of 4-ethoxyphenyl derivatives through the reaction of 4-ethoxyphenol with suitable alkylating agents under basic conditions.

    Methoxyethyl Chain Introduction:

    Dihydro-1,4-dioxine Ring Formation: The formation of the dihydro-1,4-dioxine ring is a crucial step that involves cyclization reactions, often using diols and appropriate catalysts.

    Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the intermediate with carboxylic acid derivatives or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxyphenyl or methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: Potential to interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Known for its analgesic properties.

    4-ethoxyphenyl methanol: Used in organic synthesis.

    2-methoxyethylamine: A building block in chemical synthesis.

Uniqueness

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is unique due to its combination of functional groups and ring structure, which may confer distinct chemical and biological properties not found in similar compounds.

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